(+)-7-Octylindolactam v

PKC signaling stereochemistry-activity relationship negative control validation

The (+)-enantiomer of 7-octylindolactam V is a stereochemically defined, biologically inactive PKC C1-domain ligand, employed exclusively as a negative control against the active (−)-enantiomer (CAS 109346-66-9, Ki ≈ 1.75 nM). Paired use at matched concentrations confirms PKC-dependent phenotypes and controls for non-specific indolactam scaffold effects. Essential for gap junction inhibition studies, PKCα C1a/C1b translocation assays, and pan-PKC pharmacological profiling. This enantiomer is not interchangeable with (−)-7-octylindolactam V, isoform-selective benzolactams, or unsubstituted indolactam V. Verify enantiomeric identity before purchase.

Molecular Formula C25H39N3O2
Molecular Weight 413.6 g/mol
Cat. No. B1167045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-7-Octylindolactam v
Molecular FormulaC25H39N3O2
Molecular Weight413.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=C2C3=C(C=C1)N(C(C(=O)NC(CC3=CN2)CO)C(C)C)C
InChIInChI=1S/C25H39N3O2/c1-5-6-7-8-9-10-11-18-12-13-21-22-19(15-26-23(18)22)14-20(16-29)27-25(30)24(17(2)3)28(21)4/h12-13,15,17,20,24,26,29H,5-11,14,16H2,1-4H3,(H,27,30)
InChIKeySUQYTYOVPXAUGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-7-Octylindolactam V: Stereochemically-Defined Indolactam PKC Probe for Negative-Control Applications


(+)-7-Octylindolactam V (CAS 123597-54-6) is the dextrorotatory enantiomer of 7-octylindolactam V, a synthetic indolactam alkaloid belonging to the teleocidin family of protein kinase C (PKC) C1-domain ligands [1]. Unlike its levorotatory counterpart (−)-7-octylindolactam V (CAS 109346-66-9), which acts as a potent PKC activator and tumor promoter at nanomolar concentrations , the (+)-enantiomer is recognized as a biologically inactive stereoisomer and is explicitly marketed as a negative control for PKC activation experiments . This stereochemical dichotomy makes precise enantiomeric specification essential for any procurement decision involving 7-octylindolactam V.

Why Generic Substitution of (+)-7-Octylindolactam V Is Scientifically Invalid


Indolactam-based PKC modulators cannot be treated as interchangeable reagents. The stereochemistry at the C-2 and C-5 positions of the nine-membered lactam ring dictates biological activity: the (−)-enantiomer is a high-affinity PKC ligand (Ki ≈ 1.75 nM), whereas the (+)-enantiomer is functionally inactive and sold solely as a negative control [1]. Beyond stereochemistry, the length and position of the hydrophobic alkyl chain on the indole ring critically control potency—indolactam V lacking the octyl substituent is approximately 100-fold less active than the 7-octyl derivative in gap junction inhibition assays [2]. Furthermore, 7-octylindolactam V displays a broad, pan-PKC activation profile distinct from isoform-selective analogs such as 8-octyl-benzolactam-V9 (selective for PKCε and PKCη) [3]. Substituting any of these analogs without verifying the specific enantiomer, alkyl chain position, and isoform selectivity profile would yield irreproducible or biologically meaningless results.

Quantitative Differentiation Evidence for (+)-7-Octylindolactam V vs. Closest Analogs


Stereochemistry-Dependent Activity: (+)-Enantiomer is Biologically Inert vs. (−)-Enantiomer as Potent PKC Activator

The (+)-enantiomer of 7-octylindolactam V is explicitly characterized and commercially supplied as an inactive stereoisomer for use as a negative experimental control, while the (−)-enantiomer binds PKC with high affinity (Ki = 1.75 ± 0.32 nM) and acts as a potent tumor promoter at nanomolar concentrations [1] . This stereochemical dichotomy has been documented since the earliest synthesis of both enantiomers, where only the levorotatory form exhibited PKC-activating and tumor-promoting activities comparable to teleocidin Bs [2].

PKC signaling stereochemistry-activity relationship negative control validation

Hydrophobic Chain Contribution: 7-Octyl Substitution Confers ~4.6-Fold Higher PKC Affinity Over Parent Indolactam V

In direct competitive binding assays against [³H]phorbol-12,13-dibutyrate (PDBu), (−)-7-octylindolactam V exhibits a Ki of 1.75 ± 0.32 nM, representing an approximately 4.6-fold improvement in binding affinity compared to the parent compound (−)-indolactam V (Ki = 8.1 ± 0.7 nM) [1]. For context, the gold-standard phorbol ester DPP (12-deoxyphorbol-13-phenylacetate) has a Ki of 0.50 ± 0.10 nM in the same assay system [1].

PKC binding affinity structure-activity relationship indolactam SAR

Functional Cellular Potency: Octylindolactam V Matches PMA in Inhibiting Phosphoinositide Turnover (IC₅₀ ~5–7.5 nM)

In C6 glioma cells, (−)-octylindolactam V inhibits ATP-stimulated phosphoinositide (PI) hydrolysis with an IC₅₀ of approximately 5 nM, a value statistically indistinguishable from that of phorbol 12-myristate 13-acetate (PMA), the most widely used PKC activator in cell biology [1]. In the same cellular system, octylindolactam V and PMA also inhibit NaF-elicited IP formation with comparable IC₅₀ values of 7.5 nM [1].

phosphoinositide signaling PKC functional assay C6 glioma

Gap Junction Inhibition: 7-Octylindolactam V is ~100-Fold More Potent Than Indolactam V

In a modified V79 metabolic cooperation assay designed to detect tumor promoter activity, 7-octylindolactam V demonstrated potency equivalent to the phorbol ester TPA (12-O-tetradecanoylphorbol-13-acetate), while the parent compound indolactam V was approximately 100-fold less active in inhibiting gap junctional intercellular communication [1]. This assay is directly relevant to tumor promotion screening, as inhibition of intercellular communication is a hallmark of tumor promoter activity.

gap junctional intercellular communication tumor promotion assay V79 metabolic cooperation

Broad Isoform Profile: 7-Octylindolactam V Lacks PKC Isozyme Selectivity, Unlike Selective Benzolactam Analogs

Blumberg and colleagues reported that 7-n-octylindolactam V exhibits little if any selectivity across the PKC isoforms tested [1]. This is corroborated by Kazanietz et al., who demonstrated that both (−)-indolactam V and (−)-octylindolactam V bind with similar affinities to all calcium-dependent (α, β, γ) and calcium-independent (δ, ε, η) PKC isozymes, in contrast to phorbol ester analogs such as thymeleatoxin, which showed nearly 20-fold selectivity for PKC-β1 over PKC-ε and PKC-η [2]. More recently, Nakagawa et al. developed 8-octyl-benzolactam-V9, a simplified analog that selectively translocates PKCε and PKCη at 1 μM while other isozymes remain unresponsive even at 10 μM [3].

PKC isozyme selectivity C1 domain pharmacology novel vs. conventional PKC

C1 Domain Translocation Mechanism: Equivalent Roles of C1a and C1b Domains in PKCα—Distinct from PKCδ

Using PKCα mutants with individual C1 domains inactivated in NIH 3T3 cells, Bögi et al. demonstrated that (−)-octylindolactam V, like PMA and mezerein, induces translocation equivalently through either the C1a or C1b domain [1]. This contrasts with the behavior observed for PKCδ, where ligands display differential selectivity for C1a versus C1b domains, a property that has been correlated with tumor-promoting vs. anti-proliferative activity [1]. This mechanistic feature distinguishes octylindolactam V from ligands such as bryostatin 1, which show C1 domain-selective binding patterns.

PKC translocation C1 domain pharmacology NIH 3T3 cell imaging

Definitive Procurement-Guided Application Scenarios for (+)-7-Octylindolactam V


Negative Control Validation in PKC-Dependent Signaling Experiments

(+)-7-Octylindolactam V (CAS 123597-54-6) is explicitly characterized as a biologically inactive stereoisomer . Its primary utility lies in serving as a stereochemically matched negative control alongside the active (−)-enantiomer in PKC activation experiments. When a phenotype is observed with (−)-7-octylindolactam V (Ki = 1.75 nM [1]) but absent with the (+)-enantiomer at matched concentrations, PKC-dependence is confirmed with high confidence, controlling for non-specific effects of the indolactam scaffold.

Pan-PKC Activation for Studying Integrative PKC Biology Without Isozyme Bias

The (−)-enantiomer of 7-octylindolactam V provides broad activation across conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isozymes with no significant selectivity [2] [3]. This profile is ideal for experiments where the biological question concerns total cellular PKC output rather than individual isozyme contributions. In C6 glioma cells, octylindolactam V achieves functional PKC inhibition of PI turnover with IC₅₀ values of 5–7.5 nM, matching PMA [4], making it a chemically distinct alternative to phorbol esters for verifying class-level PKC pharmacology.

Tumor Promotion Mechanism Studies Requiring Non-Phorbol Ester PKC Activators

In gap junctional intercellular communication assays, 7-octylindolactam V exhibits tumor-promoter-grade potency equivalent to TPA, while the parent indolactam V is approximately 100-fold weaker [5]. This makes the compound suitable for tumor promotion studies where researchers need a non-phorbol-ester chemical probe with comparable potency, enabling cross-validation that observed effects are not restricted to the phorbol ester chemotype.

PKCα C1 Domain Mechanistic Studies Using Equivalent C1a/C1b Translocation Readout

Octylindolactam V induces PKCα membrane translocation with functional equivalence of the C1a and C1b domains, a property shared with PMA and mezerein but not all PKC ligands [6]. This makes it a valuable tool for studies dissecting the structural basis of C1 domain function, particularly when comparing PKCα (equivalent C1a/C1b roles) with PKCδ (differential C1 domain utilization).

Quote Request

Request a Quote for (+)-7-Octylindolactam v

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.